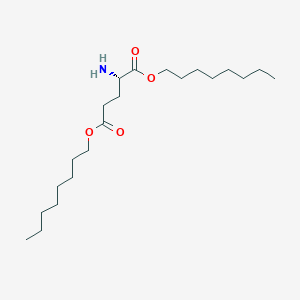

Dioctyl L-glutamate

Description

L-Glutamate, a non-essential amino acid, serves as a critical metabolite and neurotransmitter across biological systems. It is synthesized from α-ketoglutarate in the tricarboxylic acid (TCA) cycle via glutamate dehydrogenase and participates in nitrogen metabolism, often interconverting with glutamine . In Pseudomonas aeruginosa, L-glutamate acts as a primary nutrient, regulated by the AauSR two-component system for uptake and utilization . It is also a pivotal differential amine compound during plant senescence, constituting over 64% of total amine concentrations in late senescence stages .

As a neurotransmitter, L-glutamate mediates fast excitatory synaptic transmission in both vertebrates and invertebrates. Its postsynaptic receptors exhibit voltage-dependent Mg²⁺ blockade, resembling precursor traits of vertebrate NMDA receptors . Structural studies of L-glutamate oxidase (LGOX) reveal unique substrate specificity compared to L-amino acid oxidase (LAAO), with narrower active sites and distinct residue arrangements .

Properties

CAS No. |

62765-51-9 |

|---|---|

Molecular Formula |

C21H41NO4 |

Molecular Weight |

371.6 g/mol |

IUPAC Name |

dioctyl (2S)-2-aminopentanedioate |

InChI |

InChI=1S/C21H41NO4/c1-3-5-7-9-11-13-17-25-20(23)16-15-19(22)21(24)26-18-14-12-10-8-6-4-2/h19H,3-18,22H2,1-2H3/t19-/m0/s1 |

InChI Key |

CUKBYQGOJHQBCF-IBGZPJMESA-N |

Isomeric SMILES |

CCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCC)N |

Canonical SMILES |

CCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioctyl L-glutamate can be synthesized through the esterification of L-glutamic acid with octanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxyl groups to ester groups .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Dioctyl L-glutamate undergoes various chemical reactions, including:

Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Octanoic acid and L-glutamic acid.

Reduction: Octanol and L-glutamic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-glutamate (L-Glu) is a nonessential amino acid and extensively utilized excitatory neurotransmitter with critical roles in normal brain function .

L-Glutamate Toxicity and Neurodegeneration

Aberrant accumulation of L-Glu has been linked to neurotoxicity and neurodegeneration . A systematic review of the literature assessed the effects of L-Glu on neuronal viability related to the pathogenesis and/or progression of neurodegenerative diseases (NDDs) like Alzheimer’s disease (AD), Parkinson’s disease (PD), multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), and Huntington’s disease (HD) .

The review of 71 eligible studies concluded that exposure to L-Glu in vitro or in vivo has multiple pathogenic mechanisms that influence neuronal viability. These mechanisms include :

- Oxidative stress

- Reduced antioxidant defense

- Neuroinflammation

- Altered neurotransmitter levels

- Protein accumulations

- Excitotoxicity

- Mitochondrial dysfunction

- Intracellular calcium level changes

- Effects on neuronal histology, cognitive function, and animal behavior

These findings suggest that clinical and epidemiological studies are required to assess the potential neuronal harm arising from excessive intake of exogenous L-Glu .

L-Glutamate and Intestinal Architecture

Mechanism of Action

The mechanism of action of dioctyl L-glutamate is primarily based on its amphiphilic nature. It can interact with both hydrophilic and hydrophobic molecules, making it an effective surfactant. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

L-Glutamate shares functional and structural similarities with several amino acids and analogs, which are compared below:

Structural Analogs

L-Aspartate

- Function : Like L-glutamate, L-aspartate is an excitatory neurotransmitter but binds to distinct receptor subtypes (e.g., NMDA receptors).

- Transport Interaction : Both compete for sodium-independent uptake systems in human fibroblasts, with mutual competitive inhibition (Ki ≈ 0.1–0.3 mM) .

- Uptake Potentiation : Threo-3-hydroxy-L-aspartate (THLA) enhances L-glutamate and L-aspartate excitatory effects by inhibiting their high-affinity uptake (Ki < 1 μM) .

D-Glutamate

- Inhibition Efficacy : Inhibits L-glutamate uptake by 85% in E. coli but shows minimal receptor activation in insect motor neurons .

- Metabolic Role: Not metabolized in human fibroblasts, unlike L-glutamate, which is rapidly converted to glutathione derivatives .

γ-Aminobutyric Acid (GABA)

- Functional Contrast : GABA is the primary inhibitory neurotransmitter, counteracting glutamate’s excitatory effects.

- Senescence Role : Both are major differential amines during plant senescence, but GABA concentrations decline earlier than glutamate .

Functional Analogs in Transport and Signaling

L-Glutamine

- Metabolic Link: Converted to L-glutamate via glutaminase, sustaining TCA cycle intermediates. In P. aeruginosa, extracellular L-glutamine is deamidated to glutamate for uptake .

- Senescence Correlation : Constitutes ~65% of total differential amines with glutamate during plant senescence .

L-Cystine

- Transport Competition : Competes with L-glutamate for sodium-independent uptake in fibroblasts (Ki ≈ 0.2 mM) .

- Metabolic Fate : Rapidly metabolized to cysteine and glutathione, unlike glutamate, which remains unchanged .

Kainate and Quisqualate

- Receptor Activation: Bind to ionotropic glutamate receptors but induce slower depolarization in insect neurons compared to L-glutamate .

- Potency Rank : In GTPγS binding studies, L-glutamate (EC₅₀ ≈ 10 μM) is less potent than LY 354740 (EC₅₀ ≈ 1 μM) but more potent than 4-quisqualate .

Inhibitors and Transport Modulators

DL-threo-β-Benzyloxyaspartate (TBOA)

- EAAT Inhibition: Blocks excitatory amino acid transporters (EAATs) with IC₅₀ ≈ 17–18 μM, comparable to HIP-A/B analogs .

HIP-A and HIP-B

- Unique Action : At 1–3 μM, these analogs inhibit L-glutamate-induced D-aspartate release (IC₅₀ ≈ 1.2–1.6 μM) without affecting uptake, suggesting independent transport mechanisms .

Key Comparative Data

Q & A

Q. What established laboratory methods are used to synthesize Dioctyl L-glutamate?

this compound is typically synthesized via esterification of L-glutamic acid with octanol under acidic catalysis. Key parameters include temperature control (80–120°C), molar ratios (1:2 to 1:4 for acid:alcohol), and reaction time (6–24 hours). Post-synthesis purification involves solvent extraction or column chromatography to remove unreacted precursors. Fermentation-derived L-glutamic acid (as described in industrial-scale glutamate production) can serve as a sustainable precursor .

Q. How can researchers characterize the purity and structural integrity of this compound?

- HPLC : Quantify purity (>95% threshold recommended) using reverse-phase C18 columns with UV detection at 210 nm .

- FTIR/ NMR : Confirm ester bond formation (FTIR: ~1740 cm⁻¹ for ester C=O; NMR: δ 4.1–4.3 ppm for octyl protons) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at ~373.5 g/mol) .

Q. What storage conditions ensure this compound stability?

Store at –20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis. For short-term use (≤1 month), 4°C is acceptable. Pre-dissolve in anhydrous solvents (e.g., DMSO) to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can factorial design optimize this compound synthesis parameters?

Use a 2³ factorial design to evaluate temperature, catalyst concentration, and reaction time. For example:

Q. What computational approaches model this compound’s molecular interactions?

- COMSOL Multiphysics : Simulate diffusion kinetics in drug delivery systems using Fickian models.

- Molecular Dynamics (MD) : Predict solubility in lipid bilayers by calculating free energy profiles (e.g., umbrella sampling). Integrate AI-driven tools for parameter optimization (e.g., neural networks to predict solvent compatibility) .

Q. How can contradictions in solubility data across studies be resolved?

Conduct a systematic review with controlled variables :

- Solvent purity (HPLC-grade vs. technical grade).

- Temperature standardization (e.g., 25°C ± 0.5°C).

- Agitation method (magnetic stirring vs. sonication). Use meta-analysis to quantify variability and identify outliers. Validate findings via inter-laboratory reproducibility trials .

Q. What experimental designs assess this compound’s role in drug delivery systems?

- Quasi-experimental design : Compare in vitro release profiles (e.g., dialysis membrane method) against controls (e.g., free drug).

- Response Surface Methodology (RSM) : Optimize nanoparticle encapsulation efficiency by varying polymer ratios and surfactant concentrations .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.